molecular formula C12H9F3N2 B1321548 N-benzyl-3,5,6-trifluoropyridin-2-amine CAS No. 189281-25-2

N-benzyl-3,5,6-trifluoropyridin-2-amine

Cat. No. B1321548
M. Wt: 238.21 g/mol
InChI Key: KHLIZFGDNXKGMX-UHFFFAOYSA-N
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Description

N-benzyl-3,5,6-trifluoropyridin-2-amine is a compound that is likely to possess a pyridine core structure with benzyl and trifluoromethyl groups as substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity. For instance, the synthesis of related compounds with pyridine moieties and the presence of fluorine atoms are common themes in the papers .

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of heteroaryl-thioureas, as seen in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which employs phenyliodine(III) bis(trifluoroacetate) as an oxidant . This suggests that similar oxidative strategies could potentially be applied to synthesize N-benzyl-3,5,6-trifluoropyridin-2-amine. Additionally, the preparation of benzene-1,2-diamine derivatives from commercially available amines indicates that the synthesis of N-benzyl-3,5,6-trifluoropyridin-2-amine could also be achieved through a sequence of well-established reactions involving amines and halogenated precursors.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized by techniques such as single crystal X-ray diffraction and NMR . These studies reveal that intramolecular hydrogen bonding and π-π interactions play a significant role in stabilizing the molecular conformation. For N-benzyl-3,5,6-trifluoropyridin-2-amine, it is reasonable to expect that the electron-withdrawing trifluoromethyl groups would influence the electronic distribution and potentially the molecular conformation.

Chemical Reactions Analysis

The reactivity of compounds containing pyridine and benzyl groups can be quite diverse. The presence of fluorine atoms, as seen in the synthesis of fluorinated polyimides , suggests that N-benzyl-3,5,6-trifluoropyridin-2-amine could participate in reactions where the fluorine atoms enhance the electrophilicity of the pyridine ring, making it more reactive towards nucleophilic substitution. The benzyl group could also offer a site for further functionalization through various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are greatly influenced by their molecular structure. The presence of trifluoromethyl groups is known to impart high thermal stability and alter electronic properties, as seen in the synthesis of fluorinated polyimides . Therefore, N-benzyl-3,5,6-trifluoropyridin-2-amine is likely to exhibit high thermal stability and unique electronic properties, such as a low dielectric constant, due to the influence of the trifluoromethyl groups. The benzyl group may contribute to the solubility profile of the compound in organic solvents.

Scientific Research Applications

Hypervalent Iodine Promoted Synthesis

Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines can be synthesized from heteroaryl-thioureas through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method is noteworthy for its metal-free approach, broad substrate scope, short reaction times, and simplified product purification (Mariappan et al., 2016).

Photoredox Catalysis in Synthesis

Using Eosin Y, an organic dye activated as a photoredox catalyst under visible light, a reaction with aryl ketones and benzyl amines produces 2,4,6-triarylpyridines. This process, which operates at ambient temperature, highlights benzyl amine's dual role in offering an aryl functionality and serving as a nitrogen donor (Rohokale et al., 2016).

Catalysis in Asymmetric Cycloaddition

Chiral bifunctional squaramide-tertiary amine catalysts are used in asymmetric [3 + 2] cycloaddition involving N-2,2,2-Trifluoroethylisatin ketimines and β-trifluoromethyl enones. This process is integral for creating a diverse range of 3,2'-pyrrolidinyl spirooxindoles with excellent stereocontrol, marking an efficient method to construct structurally diverse spirocyclic oxindoles (You et al., 2018).

Studies in Tautomerism

The tautomeric equilibrium of N-(2-pyridil)-salicylidene and related compounds is extensively studied, revealing insights into tautomerism in polar and non-polar solvents, as well as in acidic and basic media. This research sheds light on the structural and molecular intricacies of these tautomers, especially in different solvents and states (Nazır et al., 2000).

Fluorinated Schiff Bases and Biological Activity

Research into the synthesis of new fluorinated compounds, such as 4-amino-2-ethoxy-3,5,6-trifluoropyridine, and their biological significance against tested bacteria and fungus, has been conducted. This work aims to understand the antimicrobial properties of these compounds, offering potential applications in medical and pharmaceutical fields (Raache et al., 2016).

properties

IUPAC Name

N-benzyl-3,5,6-trifluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-9-6-10(14)12(17-11(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLIZFGDNXKGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622604
Record name N-Benzyl-3,5,6-trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3,5,6-trifluoropyridin-2-amine

CAS RN

189281-25-2
Record name N-Benzyl-3,5,6-trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 50 ml of acetonitrile were added 12.0 g of 2,3,5,6-tetrafluoropyridine and 18.0 g of benzylamine, and the mixture was stirred under reflux condition for 2 hours, and the solvent and the like were distilled off. To the residue was added 150 ml of ethyl acetate, and the mixture was washed twice with 150 ml of distilled water and 150 ml of 10% aqueous solution of citric acid. The ethyl acetate layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 16.0 g of the title compound as a pale yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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